D-Ribose 5-phosphate
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Overview
Description
D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .
Industrial Production Methods
Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .
Chemical Reactions Analysis
Types of Reactions
D-arabinose-5-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.
Major Products Formed
Oxidation: D-arabinonic acid
Reduction: D-arabitol
Isomerization: D-ribulose-5-phosphate
Scientific Research Applications
D-arabinose-5-phosphate has several scientific research applications:
Mechanism of Action
D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .
Comparison with Similar Compounds
Similar Compounds
- D-ribose-5-phosphate
- D-xylose-5-phosphate
- D-ribulose-5-phosphate
Uniqueness
D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .
Properties
IUPAC Name |
(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQRONHOSHZGFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863224 |
Source
|
Record name | 5-O-Phosphonopentose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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